4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide
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Overview
Description
4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with two fluorine atoms, a benzenesulfonamide group, and a hydroxypropyl chain. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzenesulfonamide Group: This step involves the reaction of the difluoropyrrolidine intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Addition of the Hydroxypropyl Chain: The final step is the nucleophilic substitution reaction where the hydroxypropyl group is introduced using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted sulfonamide derivatives
Scientific Research Applications
4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. Additionally, the sulfonamide group can interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxyethyl)benzenesulfonamide
- **4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxybutyl)benzenesulfonamide
- **4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxyisopropyl)benzenesulfonamide
Uniqueness
4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoropyrrolidine ring enhances its stability and reactivity, while the hydroxypropyl chain provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O4S/c1-9(19)6-17-23(21,22)11-4-2-10(3-5-11)14(20)18-7-12(15)13(16)8-18/h2-5,9,12-13,17,19H,6-8H2,1H3/t9?,12-,13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNESFEFDAAKM-MVCUKOFQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C(C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N2C[C@H]([C@H](C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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